molecular formula C37H39N3O8 B2510287 Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH CAS No. 908601-15-0

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B2510287
CAS No.: 908601-15-0
M. Wt: 653.732
InChI Key: BVOXZEOINKCAMZ-SMCANUKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that combines several protective groups and modifications. The compound is part of the family of Fmoc-modified amino acids and peptides, which are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function in peptide synthesis, while Boc (tert-butyloxycarbonyl) and Psi(Me,Me)pro (pseudoproline) are used to protect side chains and enhance solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Fmoc Protection: The amino group of the first amino acid is protected with the Fmoc group.

    Coupling: The protected amino acid is coupled to the resin.

    Deprotection: The Fmoc group is removed using a base such as piperidine.

    Addition of Next Amino Acid: The next Fmoc-protected amino acid is added and coupled to the growing chain.

    Side Chain Protection: Boc and Psi(Me,Me)pro groups are used to protect the side chains of tryptophan and serine, respectively.

The process is repeated until the desired peptide sequence is obtained. The final product is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of Fmoc, Boc, and Psi(Me,Me)pro groups under specific conditions.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: Modifications of the side chains, particularly the indole ring of tryptophan.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Boc removal, and mild acidic conditions for Psi(Me,Me)pro removal.

    Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt) are commonly used.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions are the deprotected peptide, extended peptide chains, and modified side chains.

Scientific Research Applications

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein folding and stability.

    Industry: Utilized in the production of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH involves its ability to form stable peptide bonds and protect sensitive functional groups during synthesis. The Fmoc group provides stability and can be easily removed under basic conditions, while the Boc and Psi(Me,Me)pro groups protect side chains and enhance solubility. These properties facilitate the efficient synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Trp(Boc)-OH: Lacks the pseudoproline modification.

    Fmoc-Ser(Psi(Me,Me)pro)-OH: Lacks the tryptophan residue.

    Fmoc-Trp-Ser-OH: Lacks both Boc and Psi(Me,Me)pro protections.

Uniqueness

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is unique due to the combination of protective groups and modifications, which provide enhanced stability, solubility, and ease of synthesis. The pseudoproline modification, in particular, helps in preventing aggregation and improving the overall yield of the peptide synthesis.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXZEOINKCAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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